N-allyl-2-(methylsulfanyl)-4-quinazolinamine
Description
N-allyl-2-(methylsulfanyl)-4-quinazolinamine is a quinazoline derivative characterized by an allyl group (-CH₂CH=CH₂) at the N-position and a methylsulfanyl (-S-CH₃) substituent at the 2-position of the quinazoline core.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-N-prop-2-enylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-3-8-13-11-9-6-4-5-7-10(9)14-12(15-11)16-2/h3-7H,1,8H2,2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHAJFJBRAONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235643 | |
| Record name | 2-(Methylthio)-N-2-propen-1-yl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139047-56-6 | |
| Record name | 2-(Methylthio)-N-2-propen-1-yl-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139047-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-N-2-propen-1-yl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(methylsulfanyl)-4-quinazolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with allyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to its corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Pharmacological Properties
Quinazoline derivatives, including N-allyl-2-(methylsulfanyl)-4-quinazolinamine, are known for their broad spectrum of biological activities. Key pharmacological properties include:
- Anticancer Activity : Quinazoline derivatives have shown promise in cancer treatment by targeting various pathways involved in tumor growth and metastasis. For instance, some studies indicate that quinazoline compounds can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Properties : Research has demonstrated that quinazoline derivatives possess antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Certain quinazoline compounds exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-allyl-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their differences:
Key Observations:
2-Position Modifications :
- The methylsulfanyl group in the parent compound and is a small, electron-rich substituent that may act as a leaving group in nucleophilic reactions. In contrast, the 4-chlorobenzylsulfanyl group in adds steric bulk and introduces a halogen, which could enhance receptor binding via hydrophobic or halogen-bonding interactions.
Physicochemical and Predicted Properties
Biological Activity
N-allyl-2-(methylsulfanyl)-4-quinazolinamine is a synthetic compound belonging to the quinazolinamine class, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Structural Overview
The molecular structure of this compound features an allyl group and a methylsulfanyl moiety attached to the quinazolinamine core. This unique structure contributes to its potential interactions with various biological targets.
1. Anticancer Properties
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer effects. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Studies using the MTT assay have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Spectrum of Activity : Quinazoline compounds have shown efficacy against a range of pathogens, including bacteria and fungi. In vitro studies indicate that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic functions .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable:
- Inflammation Models : In carrageenan-induced paw edema tests, quinazoline derivatives have been shown to significantly reduce inflammation markers such as COX-2 and IL-1β .
- Mechanistic Insights : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Allylation and Sulfanylation : The introduction of the allyl group and methylsulfanyl moiety is performed using nucleophilic substitution reactions under controlled conditions.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the purity and structure of the synthesized compound.
Q & A
Basic: What synthetic routes are available for N-allyl-2-(methylsulfanyl)-4-quinazolinamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves functionalizing the quinazolinamine core. A common approach is nucleophilic substitution at the 2-position using methylsulfanyl groups, followed by N-allylation at the 4-amino position. For example, intermediates like 4-amino-2-trichloromethylquinazoline (prepared via anthranilic acid derivatives ) can undergo thiolation with methanethiol or its equivalents. Allylation may employ allyl halides under basic conditions (e.g., K₂CO₃ in PEG-400 or DMF at 130°C under microwave irradiation) . Optimization should focus on solvent polarity (DMF for high solubility), temperature (130–140°C for efficient substitution), and catalysts (e.g., NaH for deprotonation) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm allyl group integration (δ ~5–6 ppm for vinyl protons) and methylsulfanyl substitution (δ ~2.5 ppm for S–CH₃).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions. High-resolution data (>1.0 Å) is recommended for accurate electron density mapping .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns.
Basic: What in vitro assays are suitable for initial evaluation of its biological activity?
Methodological Answer:
- Dopamine Transporter (DAT) Inhibition : Use radioligand binding assays (e.g., [³H]WIN 35,428 displacement) to assess affinity, as seen in 4-quinazolinamine analogs like SRI-31142 .
- EGFR Kinase Assays : Measure IC₅₀ values via fluorescence-based kinase activity assays, referencing protocols for Arry-380 analogs (e.g., competitive ATP-binding assays) .
- Cytotoxicity Screening : Utilize MTT assays in cancer cell lines (e.g., NSCLC) with gefitinib as a positive control .
Advanced: How can a QSAR study be designed to optimize its pharmacological activity?
Methodological Answer:
- Descriptor Selection : Include electronic (e.g., Hammett σ for methylsulfanyl), steric (molar refractivity of the allyl group), and hydrophobic (logP) parameters.
- 3D-QSAR Modeling : Align structures using CoMFA/CoMSIA, referencing morpholinyl-substituted quinazolinamine derivatives for comparative field analysis .
- Validation : Use leave-one-out cross-validation and external test sets (e.g., DAT inhibitors from ).
Advanced: How can contradictions in biological data across studies be resolved?
Methodological Answer:
- Assay Standardization : Compare cell lines (e.g., HEK-293 vs. HeLa), incubation times, and ATP concentrations in kinase assays .
- Metabolic Stability : Evaluate liver microsome stability to rule out degradation artifacts.
- Allosteric vs. Orthosteric Effects : Perform Schild regression analysis to distinguish binding modes, as seen in DAT allosteric modulators .
Advanced: What strategies are effective for studying its interaction with enzymes like methylthioribulose 1-phosphate dehydratase?
Methodological Answer:
- Enzyme Inhibition Assays : Monitor substrate depletion (5-(methylsulfanyl)-D-ribulose 1-phosphate) via HPLC or spectrophotometry at 240 nm (dioxopentyl phosphate formation) .
- Docking Simulations : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID: relevant to EC 4.2.1.109) to predict binding poses of the methylsulfanyl group .
- Site-Directed Mutagenesis : Target active-site residues (e.g., His or Cys) to validate interaction hypotheses.
Advanced: How can crystallographic data resolve ambiguities in its molecular conformation?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts) to explain packing motifs.
Advanced: How to assess the role of the methylsulfanyl group in metabolic stability and degradation?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via LC-MS for sulfoxide/sulfone formation .
- CYP450 Metabolism : Incubate with human liver microsomes + NADPH. Identify metabolites using UPLC-QTOF, focusing on S-demethylation pathways .
Advanced: What structural analogs are critical for SAR studies targeting kinase inhibition?
Methodological Answer:
- Core Modifications : Compare with gefitinib (7-methoxy substitution) and Arry-380 (furanyl side chain) to assess quinazolinamine scaffold flexibility .
- Substituent Libraries : Synthesize derivatives with varied N-allyl groups (e.g., propargyl, cyclopropyl) and evaluate EGFR/DAT selectivity ratios.
Advanced: How to integrate computational and experimental data for mechanistic insights?
Methodological Answer:
- MD Simulations : Run 100-ns trajectories in GROMACS to study conformational dynamics of the allyl group in solvent (e.g., water/DMSO mixtures).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for methylsulfanyl-to-sulfonyl substitutions, correlating with experimental IC₅₀ shifts .
- Electron Density Maps : Overlay DFT-calculated electrostatic potentials with X-ray data to validate charge distribution models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
